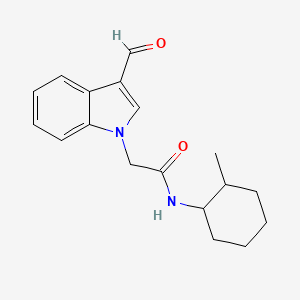
cis-Piperidine-2,6-dicarboxylic acid
Overview
Description
cis-Piperidine-2,6-dicarboxylic acid: is an organic compound that belongs to the class of piperidine derivatives. It is a cyclic amino acid with two carboxylic acid groups positioned at the 2 and 6 positions of the piperidine ring. This compound is known for its unique stereochemistry and has been studied for various applications in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
cis-Piperidine-2,6-dicarboxylic acid is a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors . These receptors are primarily involved in the transmission of excitatory signals in the nervous system.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the glutamatergic pathway . This pathway involves the transmission of signals in the nervous system using the neurotransmitter glutamate. By blocking the action of excitatory amino acids at NMDA, AMPA, and kainate receptors, this compound can reduce the overall excitatory activity in this pathway .
Pharmacokinetics
It is known to be soluble in water , which could potentially influence its bioavailability and distribution in the body.
Result of Action
The primary result of the action of this compound is a reduction in excitatory synaptic transmissions. This is due to its ability to block the action of excitatory amino acids at NMDA, AMPA, and kainate receptors . This can have various effects at the molecular and cellular level, depending on the specific context in which it is used.
Biochemical Analysis
Biochemical Properties
cis-Piperidine-2,6-dicarboxylic acid acts as a general ionotropic receptor antagonist . It blocks NMDA, AMPA, and kainate mediated responses . It also acts as a partial NMDA receptor agonist in the in vitro rat cerebellar cGMP model .
Cellular Effects
Its role as an ionotropic receptor antagonist suggests that it may influence cell function by modulating the activity of these receptors .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with ionotropic receptors . By acting as an antagonist, it can inhibit the activity of these receptors and alter cellular signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Anodic Oxidation and Cobalt-Catalyzed Carbonylation:
Starting Material: Methyl (S)-N-benzoylpipecolate.
Reagents: Et4N+ OTs− in CH3OH, CO/H2 (13.7 MPa), Co2(CO)8 in acetone, CH2N2 in CH3OH, conc. HCl, NaOCH3 in CH3OH.
Procedure: The key intermediate, methyl (S)-N-benzoyl-α-methoxypipecolate, is obtained via anodic oxidation. This intermediate undergoes cobalt-catalyzed carbonylation to form trans-(2S,6S)-N-benzoyl-teneraic acid dimethyl ester.
-
Hydrogenation of Pyridine-2,6-dicarboxylic Acid Derivatives:
Catalysts: Platinum (IV) oxide (PtO2) or palladium on carbon (Pd/C).
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
Reagents: Anodic oxidation using Et4N+ OTs− in CH3OH.
Products: Methyl (S)-N-benzoyl-α-methoxypipecolate.
-
Reduction:
Reagents: Hydrogenation using PtO2 or Pd/C.
Products: cis-meso-isomers of teneraic acid.
-
Substitution:
Reagents: Various reagents depending on the desired substitution.
Products: Substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
Chelating Agent: Used in the preparation of dipicolinato ligated lanthanide and transition metal complexes.
Synthetic Intermediate: Important intermediate in organic synthesis for the preparation of various piperidine derivatives.
Biology and Medicine:
Ionotropic Receptor Antagonist: Acts as a non-specific antagonist of NMDA, AMPA, and kainate ionotropic receptors.
Neuroprotective Agent: Studied for its potential neuroprotective effects due to its ability to modulate neurotransmitter receptors.
Industry:
Pharmaceuticals: Used in the development of drugs targeting neurological disorders.
Comparison with Similar Compounds
-
trans-Piperidine-2,6-dicarboxylic Acid:
-
Pyridine-2,6-dicarboxylic Acid:
Uniqueness:
Properties
IUPAC Name |
(2S,6R)-piperidine-2,6-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-2-1-3-5(8-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOOPBZRXJMNXTF-SYDPRGILSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@@H](C1)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


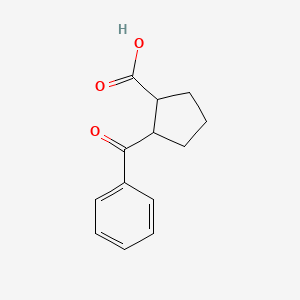
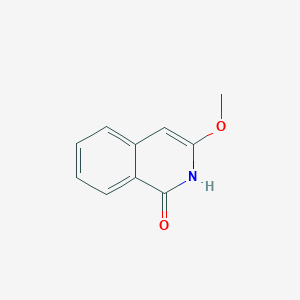
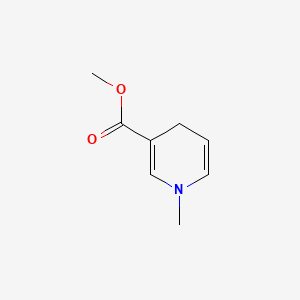

![4-[(2-Hydroxyethyl)sulfanyl]-3-nitrobenzaldehyde](/img/structure/B3146168.png)
![4-[(3R)-piperidine-3-carbonyl]morpholine](/img/structure/B3146176.png)
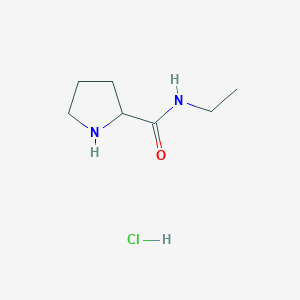
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B3146205.png)



